2-[2-[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]ETHYL CYANIDE
Description
2-[2-[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]ETHYL CYANIDE is a complex organic compound that features a brominated phenyl group, a benzisothiazole moiety, and a hydrazinoethyl cyanide group. Compounds with such structures are often studied for their potential biological activities and applications in various fields of science and industry.
Properties
IUPAC Name |
3-[[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN4O3S/c18-13-6-7-15(23)12(10-13)11-20-22(9-3-8-19)17-14-4-1-2-5-16(14)26(24,25)21-17/h1-2,4-7,10-11,23H,3,9H2/b20-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDYCNQTIZCCTE-RGVLZGJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CCC#N)N=CC3=C(C=CC(=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CCC#N)/N=C/C3=C(C=CC(=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]ETHYL CYANIDE typically involves multi-step organic reactions. A common approach might include:
Formation of the brominated phenyl group: This can be achieved through bromination of a suitable phenol derivative.
Synthesis of the benzisothiazole moiety: This involves the cyclization of appropriate precursors under oxidative conditions.
Condensation reaction: The brominated phenyl group and the benzisothiazole moiety are then linked through a condensation reaction with hydrazine derivatives.
Introduction of the cyanide group: This step involves the reaction of the intermediate with a cyanide source under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, specific solvents, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenolic and benzisothiazole sites.
Reduction: Reduction reactions could target the nitro or azo groups if present.
Substitution: The bromine atom in the phenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Nucleophiles: Including amines, thiols, or alkoxides for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution could introduce various functional groups into the phenyl ring.
Scientific Research Applications
Chemistry
Catalysis: The compound could be explored as a catalyst or catalyst precursor in organic reactions.
Material Science:
Biology and Medicine
Antimicrobial Agents: Similar compounds have shown potential as antimicrobial agents, and this compound could be investigated for similar activities.
Drug Development: It may serve as a lead compound for the development of new pharmaceuticals.
Industry
Dyes and Pigments: The compound’s structure suggests potential use in the synthesis of dyes and pigments.
Polymer Additives: It could be used as an additive in polymers to impart specific properties.
Mechanism of Action
The mechanism by which 2-[2-[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]ETHYL CYANIDE exerts its effects would depend on its specific application. For instance:
Biological Activity: It may interact with cellular targets such as enzymes or receptors, disrupting normal cellular functions.
Catalytic Activity: The compound could facilitate chemical reactions by providing an active site for substrate binding and transformation.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-1-(5-Bromo-2-hydroxyphenyl)methylidene]hydrazinecarboxamide
- 2-[(E)-1-(5-Bromo-2-hydroxyphenyl)methylidene]-1-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazinecarboxamide
Uniqueness
The unique combination of functional groups in 2-[2-[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]ETHYL CYANIDE may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
